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molecular formula C5H6F6O B1305509 3,3,4,5,5,5-Hexafluoropentan-2-ol CAS No. 2711-81-1

3,3,4,5,5,5-Hexafluoropentan-2-ol

Cat. No. B1305509
M. Wt: 196.09 g/mol
InChI Key: BBNMWXDGNGRANP-UHFFFAOYSA-N
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Patent
US09406977B2

Procedure details

A quantity of 3,3,4,5,5,5-hexafluoropentan-2-ol was prepared by combining absolute ethanol 200 proof (100 g, 2.17 moles, AAPER Alcohol and Chemical Co.) with t-amyl peroxy-2-ethylhexanoate (5 g, 0.021 moles) (available as Luperox 575 from Arkema, Oakville, Ontario, Canada) in a 600 mL Parr pressure reactor. The reactor was heated to 75 C and hexafluoropropene (120 g, 0.8 moles) (MDA Manufacturing Inc., Decatur, Ala.) was added at a constant rate. The reactor was allowed to stir at this temperature for 16 h. The crude reaction material was distilled using a ten plate Oldershaw column to afford 150 g of 3,3,4,5,5,5-hexafluoropentan-2-ol (b.p.=121° C.).
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
t-amyl peroxy-2-ethylhexanoate
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][OH:3].[F:4][C:5]([F:12])([F:11])[C:6]([F:10])=[C:7]([F:9])[F:8]>>[F:8][C:7]([F:9])([CH:6]([F:10])[C:5]([F:12])([F:11])[F:4])[CH:2]([OH:3])[CH3:1]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CCO
Step Two
Name
t-amyl peroxy-2-ethylhexanoate
Quantity
5 g
Type
reactant
Smiles
Step Three
Name
Quantity
120 g
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
to stir at this temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A quantity of 3,3,4,5,5,5-hexafluoropentan-2-ol was prepared
ADDITION
Type
ADDITION
Details
was added at a constant rate
CUSTOM
Type
CUSTOM
Details
The crude reaction material
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C(C)O)(C(C(F)(F)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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